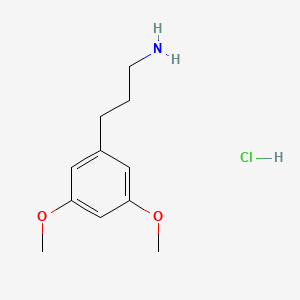

3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride

Description

3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a synthetic amine derivative characterized by a propane chain linked to a 3,5-dimethoxyphenyl group and a terminal amine functional group, stabilized as a hydrochloride salt. Its structural features include:

- Molecular formula: C₁₁H₁₇ClNO₂ (corrected based on stoichiometric analysis; lists C₁₁H₁₁N₃, which is inconsistent with methoxy groups) .

- Molecular weight: 244.31 g/mol (calculated from corrected formula).

- CAS number: Discrepancies exist in the evidence.

- Key structural attributes: Two methoxy (-OCH₃) groups at the 3,5-positions of the phenyl ring, a three-carbon aliphatic chain, and a protonated amine (-NH₃⁺Cl⁻).

Properties

Molecular Formula |

C11H18ClNO2 |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

3-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H17NO2.ClH/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2;/h6-8H,3-5,12H2,1-2H3;1H |

InChI Key |

VIGDWCIJZZVQNF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CCCN)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Starting Material: 3-(3,5-Dimethoxyphenyl)propanoic acid or its derivatives are commonly used as precursors.

- Halogenation: Conversion of the carboxylic acid to the corresponding acid halide (chloride, bromide, or iodide) is typically performed using halogenating agents. This step activates the molecule for subsequent amidation reactions.

Amidation and Formation of Amides

- The acid halide intermediate reacts with dimethylamine or other amines to form the corresponding amides. This amidation is crucial for introducing the nitrogen functionality that will later be converted to the amine.

Reduction to Amines

- The amide intermediates are subjected to reductive conditions to convert the carbonyl group to the corresponding amine.

- Common reducing agents include borane complexes or catalytic hydrogenation under controlled pressure.

- For example, borane-dimethyl sulfide complex has been used effectively, although it requires strict anhydrous and oxygen-free conditions due to its pyrophoric nature and toxicity.

Demethylation

- The methoxy groups on the aromatic ring are sometimes demethylated under acidic or basic conditions to yield the corresponding phenol derivatives.

- This step may be necessary depending on the desired substitution pattern of the final compound.

Salt Formation

- The free amine is typically converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent, facilitating purification and stabilization.

A representative synthetic route based on patent CN102838493A involves the following steps:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Resolution of acid | Use of resolving agents in solvent | (2R, 3R)-3-(3-methoxyphenyl)-2-methyl valeric acid |

| 2 | Halogenation | Reaction with halogenating agent (Cl, Br, I) | Corresponding acid halide |

| 3 | Amidation | Reaction with dimethylamine | 3-(3-methoxyphenyl)-2-methyl-dimethyl-penten acid amide |

| 4 | Reduction | Reductive agent (e.g., borane-dimethyl sulfide) | (2R, 3R)-[3-(3-methoxyphenyl)-2-methyl amyl]-dimethyl amine |

| 5 | Demethylation | Acidic or basic conditions | 3-[(1R, 2R)-3-(dimethylamino)-1-ethyl-2-methyl-propyl] phenol |

| 6 | Salt formation | Treatment with HCl | Hydrochloride salt of the amine |

This route highlights the complexity of the synthesis, including stereochemical considerations and the use of sensitive reagents under controlled conditions.

Other methods reported include:

- Mannich Reaction-Based Routes: Starting from 1-(3,5-dimethoxyphenyl)-1-propanone, a Mannich reaction introduces the amino functionality, followed by reduction and demethylation steps.

- One-Pot Reductions: Some recent advances report one-pot reductions of nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride catalysts under mild conditions, allowing more straightforward access to phenethylamine derivatives.

- Hydrogenation of Amino Alcohols: Reduction of amino ketones to amino alcohols followed by catalytic hydrogenation to remove protecting groups or benzyl substituents is also a known approach.

- The purity and stereochemistry of intermediates and final products are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point analysis.

- For example, 1H NMR data for intermediates show characteristic aromatic proton signals and methoxy group resonances, while amine protons appear downfield.

- Chromatographic purification techniques such as silica gel column chromatography using solvent mixtures (e.g., ethyl acetate/pentane) are employed to isolate pure compounds.

- The hydrochloride salt form usually crystallizes as a white solid with a defined melting point, aiding in characterization and quality control.

| Step Number | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acid Resolution | Resolving agents in solvent | Stereochemical control important |

| 2 | Halogenation | Thionyl chloride, phosphorus halides, or similar | Converts acid to acid halide |

| 3 | Amidation | Dimethylamine or related amines | Forms amide intermediate |

| 4 | Reduction | Borane-dimethyl sulfide, catalytic hydrogenation | Sensitive reagents; requires inert atmosphere |

| 5 | Demethylation | Acidic (HBr, HI) or basic conditions | Removes methyl groups from methoxy substituents |

| 6 | Salt Formation | Hydrogen chloride gas or HCl in solvent | Forms stable hydrochloride salt for isolation and storage |

The preparation of 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride involves multi-step synthetic sequences that require careful control of reaction conditions, especially during reduction and demethylation steps. The use of halogenated intermediates and amide formation followed by reduction is a common strategy. Environmental and safety considerations are paramount due to the use of sensitive reagents such as borane complexes. Advances in one-pot reductions and catalytic methods offer promising alternatives for more efficient synthesis. Analytical characterization ensures the structural integrity and purity of the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used to study the effects of phenethylamine derivatives on biological systems.

Medicine: Research into its potential therapeutic effects, particularly in the field of neurology and psychiatry, is ongoing.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. As a phenethylamine derivative, it may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction can lead to various physiological and psychological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a) 1-(3,5-Dimethoxyphenyl)ethanamine Hydrochloride

- Molecular formula: C₁₀H₁₅ClNO₂.

- Molecular weight : 216.69 g/mol.

- Key difference: Shorter ethanamine chain (C₂ vs.

- CAS : 97294-78-5 .

b) (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

- Molecular formula: C₁₀H₁₅ClNO.

- Molecular weight : 200.68 g/mol.

- Key difference : Single methoxy group at the 3-position, which may decrease steric hindrance and increase receptor binding flexibility .

- CAS : 2061996-57-2 (enantiomer-specific) .

c) 1-(3-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride

Chain Length and Stereochemistry

a) 3-(1-Aminocyclopropyl)propan-1-ol Hydrochloride

- Molecular formula: C₆H₁₃ClNO.

- Molecular weight : 161.68 g/mol.

- Key difference : Cyclopropyl ring integrated into the chain, introducing conformational rigidity and altering pharmacokinetics .

b) (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 3-(3,5-Dimethoxyphenyl)propan-1-amine HCl | C₁₁H₁₇ClNO₂ | 244.31 | N/A* | 3,5-Dimethoxy, propane chain |

| (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl | C₁₁H₁₇ClNO₂ | 244.31 | 2061996-57-2 | S-enantiomer |

| 1-(3,5-Dimethoxyphenyl)ethanamine HCl | C₁₀H₁₅ClNO₂ | 216.69 | 97294-78-5 | Ethane chain |

| 1-(3-(Trifluoromethyl)phenyl)propan-1-amine HCl | C₁₀H₁₂ClF₃N | 245.66 | 1864062-04-3 | -CF₃ substituent |

| 3-(1-Aminocyclopropyl)propan-1-ol HCl | C₆H₁₃ClNO | 161.68 | EN300-127289 | Cyclopropyl rigidity |

Research Findings and Functional Implications

Notes on Discrepancies and Limitations

Biological Activity

The compound 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride , also known as 3,5-Dimethoxyphenylpropan-1-amine HCl , is a derivative of phenethylamine and has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structure

The chemical structure of 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

The biological activity of 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine releasing agent , particularly influencing the release of serotonin and dopamine. This mechanism is significant in the context of mood regulation and potential antidepressant effects.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that it may enhance mood by increasing serotonin levels in the brain.

- Stimulant Effects : Similar to other phenethylamines, it may produce stimulant effects, which could be beneficial in treating certain mood disorders.

- Potential Neuroprotective Properties : There is emerging evidence that compounds with similar structures may offer neuroprotection against oxidative stress.

Case Studies

- Study on Mood Enhancement : A study conducted with animal models demonstrated that administration of 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride resulted in significant increases in locomotor activity and exploratory behavior, suggesting stimulant properties akin to amphetamines.

- Neuroprotective Effects : In vitro assays indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, a comparison with other related compounds was conducted:

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and selectivity index of the compound:

| Study Type | Result |

|---|---|

| Cytotoxicity (CC50) | >100 µM |

| Selectivity Index (SI) | >10 (indicating favorable therapeutic window) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a nitroalkene intermediate. Start with 3,5-dimethoxybenzaldehyde reacting with nitroethane via Henry reaction to form 1-(3,5-dimethoxyphenyl)-2-nitropropene. Reduce this intermediate using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H₂) to yield the primary amine. Finally, treat with HCl to form the hydrochloride salt. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) ensures purity. Characterization via ¹H/¹³C NMR and HPLC (>98%) is critical to confirm structure and exclude byproducts like over-reduced amines or unreacted intermediates .

Q. How should researchers characterize the structural integrity of 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR should show two singlet peaks for the aromatic protons (3,5-dimethoxy substitution) at δ 6.3–6.5 ppm and a triplet for the amine-attached methylene group (CH₂NH₂) at δ 2.6–3.0 ppm.

- Mass Spectrometry (MS) : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular ion (C₁₁H₁₈ClNO₂, theoretical m/z 239.1).

- Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.4% of theoretical values.

Discrepancies may indicate residual solvents or incomplete salt formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Purity : Use orthogonal methods (HPLC, NMR) to confirm >98% purity. Impurities like regioisomers (e.g., 2-methoxy derivatives) can skew bioactivity.

- Stereochemistry : If chiral centers exist (e.g., in analogs like S/R enantiomers), employ chiral HPLC or X-ray crystallography to confirm configuration.

- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer pH (7.4 vs. 6.8) to minimize variability.

- Metabolic Stability : Assess liver microsome stability to identify rapid degradation products that may affect in vivo results .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., adrenergic receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model ligand-receptor interactions. The dimethoxy groups may form hydrogen bonds with residues in the receptor’s hydrophobic pocket (e.g., Tyr³⁵⁶ in α₁-adrenoceptors).

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand residence time.

- QSAR Analysis : Corrogate substituent effects (e.g., replacing methoxy with ethoxy) on activity using Hammett constants or logP values. Validate predictions with in vitro cAMP assays .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- In Vitro : Use Caco-2 cell monolayers to assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).

- Metabolic Stability : Incubate with human liver microsomes (HLM) and measure half-life (t½) via LC-MS. CYP450 inhibition assays identify metabolic liabilities.

- In Vivo PK : Administer IV/PO doses to rodents; collect plasma at intervals (0.5, 1, 2, 4, 8, 24h). Non-compartmental analysis (WinNonlin) calculates AUC, Cmax, and bioavailability. Adjust formulations (e.g., PEGylation) if clearance is rapid .

Data Analysis and Comparative Studies

Q. How do structural modifications (e.g., methoxy → ethoxy) impact this compound’s physicochemical and biological properties?

- Methodological Answer :

- LogP/D Solubility : Replace methoxy with ethoxy increases logP by ~0.5 units (measured via shake-flask method), reducing aqueous solubility.

- Receptor Affinity : Use radioligand binding assays (³H-prazosin for α₁-adrenoceptors). Ethoxy derivatives may show 10-fold lower IC₅₀ due to steric hindrance.

- Thermodynamic Solubility : Perform differential scanning calorimetry (DSC) to compare melting points and crystalline stability. Amorphous dispersions (e.g., with HPMC) can enhance solubility .

Q. What analytical approaches detect degradation products during long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), base (0.1M NaOH), and UV light.

- LC-HRMS : Use a C18 column (ACQUITY UPLC) with gradient elution (0.1% formic acid in H₂O/MeCN). Degradants like demethylated analogs (loss of -OCH₃) or oxidized amines (N-oxide) are identified via exact mass (<5 ppm error).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.